molecular formula C11H12ClNO2 B1582913 4'-Chloro-2'-methylacetoacetanilide CAS No. 20139-55-3

4'-Chloro-2'-methylacetoacetanilide

Cat. No. B1582913
CAS RN: 20139-55-3
M. Wt: 225.67 g/mol
InChI Key: ODFRAIZRJMUPCP-UHFFFAOYSA-N
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Description

4’-Chloro-2’-methylacetoacetanilide is a chemical compound with the molecular formula C11H12ClNO2 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2’-methylacetoacetanilide consists of a benzene ring substituted with a chlorine atom and a methyl group at positions 4 and 2 respectively. The benzene ring is also attached to an acetoacetanilide group .


Physical And Chemical Properties Analysis

4’-Chloro-2’-methylacetoacetanilide is a white to almost white powder or crystal . It has a molecular weight of 225.67 .

Scientific Research Applications

Migration of Deuterium during Aryl Hydroxylation

  • Study: Daly et al. (1969) investigated the migration and retention of deuterium in the hydroxylation of acetanilide derivatives like 4'-Chloro-2'-methylacetoacetanilide. The research emphasized the dependence of deuterium retention on factors like pH, species, strain, and sex of the animal used for microsomal preparations (Daly, Jerina, Farnsworth, & Guroff, 1969).

Crystallization and Polymorphism

  • Study: He et al. (2001) explored the crystallization behavior of 4-Methyl-2-nitroacetanilide and found that compounds like 4'-Chloro-2'-methylacetoacetanilide influence its crystallization. The study sheds light on how such compounds can stabilize different polymorphs in crystal lattices (He, Stowell, Morris, Pfeiffer, Li, Stahly, & Byrn, 2001).

Hydroxylation Studies

  • Study: Daly et al. (1968) investigated the hydroxylation of halo and alkyl substituted acetanilides, including 4'-Chloro-2'-methylacetoacetanilide, revealing insights into the metabolic pathways and enzymatic interactions of such compounds (Daly, Guroff, Udenfriend, & Witkop, 1968).

Biodegradation Studies

  • Study: Corbett & Corbett (1981) explored the metabolism of 4-Chloronitrobenzene by the yeast Rhodosporidium, producing metabolites like 4'-Chloro-2'-methylacetoacetanilide. This research is significant for understanding the environmental degradation of certain compounds (Corbett & Corbett, 1981).

Agricultural Applications

  • Study: Blackman (1945) compared the effectiveness of various herbicides, including compounds related to 4'-Chloro-2'-methylacetoacetanilide, in weed control. This study provides insights into the agricultural applications of such chemical compounds (Blackman, 1945).

Vibrational and Quantum Chemical Investigations

  • Study: Arjunan et al. (2013) conducted a detailed analysis of acetoacetanilide compounds including 4'-Chloro-2'-methylacetoacetanilide. The research focused on their vibrational properties and molecular interactions, which is crucial for understanding the chemical characteristics of these compounds (Arjunan, Kalaivani, Senthilkumari, & Mohan, 2013).

Synthesis and Antimicrobial Activity

Environmental Monitoring

  • Study: Yu et al. (2022) developed an electrochemical sensor for detecting pesticides related to 4'-Chloro-2'-methylacetoacetanilide. This research is critical for environmental monitoring and pollution control (Yu, Fenelon, Herdman, & Breslin, 2022).

Safety And Hazards

The safety data sheet (SDS) for 4’-Chloro-2’-methylacetoacetanilide includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-5-9(12)3-4-10(7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRAIZRJMUPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051843
Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-methylacetoacetanilide

CAS RN

20139-55-3
Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo-
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Record name 20139-55-3
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Record name Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo-
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Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloro-2'-methylacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.568
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SQ Lomax, JF Lomax, TK Graham, TJT Moore… - Journal of Cultural …, 2019 - Elsevier
… In a separate 25 mL beaker 4′-chloro-2′-methylacetoacetanilide (CAS number 20139-55-… then added to the beaker with 4′-chloro-2′-methylacetoacetanilide and mixed for 10 min. …
Number of citations: 11 www.sciencedirect.com

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